3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide is a complex organic compound featuring a unique structure with multiple sulfur atoms and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide involves multiple steps, typically starting with the formation of the tetrahydrothiophene ring. Common synthetic routes include the condensation of sulfur-containing precursors with carbonyl compounds under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar tetrahydrothiophene ring structure and have been studied for their biological activities
3-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
What sets 3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H20N2O4S6 |
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Molecular Weight |
448.7 g/mol |
IUPAC Name |
[(1,1-dioxothiolan-3-yl)-methylcarbamothioyl]sulfanyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C12H20N2O4S6/c1-13(9-3-5-23(15,16)7-9)11(19)21-22-12(20)14(2)10-4-6-24(17,18)8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
MUETWXQELDDWNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)SSC(=S)N(C)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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